molecular formula C32H46N8O6S2 B1681778 Sulbutiamine CAS No. 3286-46-2

Sulbutiamine

Cat. No.: B1681778
CAS No.: 3286-46-2
M. Wt: 702.9 g/mol
InChI Key: CKHJPWQVLKHBIH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulbutiamine is a synthetic derivative of thiamine (vitamin B1) and is primarily targeted at the brain . It is highly lipophilic, allowing it to cross the blood-brain barrier more easily than other thiamine derivatives . It is thought to modulate dopaminergic and glutamatergic cortical transmissions .

Mode of Action

While the exact mechanism of action of this compound is unknown, it is thought to occur through the upregulation of the reticular activating system, which is the center of arousal and motivation in the brain . The administration of this compound potentiates cholinergic activity in the hippocampus . It has also been shown to inhibit the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine, and in so doing it prolongs the action of acetylcholine .

Biochemical Pathways

This compound is examined for its impact on thiamine levels in the brain and its subsequent effects on cognitive function and energy metabolism . Studies also focus on its influence on enzyme systems involved in the Krebs cycle and the pentose phosphate pathway, critical pathways in cellular respiration and glucose metabolism .

Pharmacokinetics

This compound is highly lipophilic, allowing it to cross the blood-brain barrier more easily than other thiamine derivatives . It is worth noting that while this compound strongly increases thiamine levels in blood and liver, it has no significant effect in the brain . This suggests that its bioavailability in the brain may be limited.

Result of Action

The chronic administration of this compound has demonstrated to improve long term memory formation in mice . It is used to treat asthenia (symptoms of fatigue or weakness), and it is also used to treat thiamine deficiency and poor concentration . Being a potent cholinergic anxiolytic, this compound is a popular nootropic, with users reporting enhanced memory, focus and improved mood and motivation .

Biochemical Analysis

Biochemical Properties

Sulbutiamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme glutathione-S-transferase, which is involved in detoxification processes. This compound enhances the activity of glutathione-S-transferase, thereby increasing the levels of glutathione, a crucial antioxidant in cells . Additionally, this compound interacts with proteins involved in cellular energy metabolism, such as pyruvate dehydrogenase, which is essential for the conversion of pyruvate to acetyl-CoA in the citric acid cycle .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to counteract apoptotic cell death induced by trophic factor deprivation . It stimulates the production of glutathione and enhances the activity of glutathione-S-transferase, thereby protecting cells from oxidative stress . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell survival and proliferation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors like NF-κB, which plays a role in inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and activates the enzyme pyruvate dehydrogenase, enhancing its activity and promoting the conversion of pyruvate to acetyl-CoA . This leads to increased production of ATP, the primary energy currency of cells. This compound also inhibits the activity of the enzyme caspase-3, which is involved in the execution phase of apoptosis . By inhibiting caspase-3, this compound prevents apoptotic cell death and promotes cell survival . Additionally, this compound modulates the expression of genes involved in oxidative stress response and inflammation, thereby exerting its protective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained effects in in vitro and in vivo studies . Long-term exposure to this compound has been shown to enhance cellular antioxidant defenses and improve cell viability under conditions of oxidative stress . Prolonged exposure to high concentrations of this compound may lead to cellular toxicity and adverse effects on cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance cognitive function and improve memory in animal models . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau at higher doses, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver to thiamine and other metabolites . This compound enhances the activity of enzymes involved in energy metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase . These enzymes play crucial roles in the citric acid cycle, leading to increased production of ATP . This compound also affects the levels of metabolites involved in oxidative stress response, such as glutathione .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via specific transporters, such as the thiamine transporter . Once inside the cells, this compound is distributed to different cellular compartments, including the mitochondria, where it exerts its effects on energy metabolism . This compound also accumulates in the brain, where it crosses the blood-brain barrier and enhances cognitive function .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the mitochondria, where it enhances the activity of enzymes involved in energy metabolism . This compound also localizes to the cytoplasm, where it interacts with proteins involved in antioxidant defense and cell signaling . Post-translational modifications, such as phosphorylation, may regulate the subcellular localization and activity of this compound .

Chemical Reactions Analysis

Scientific Research Applications

Sulbutiamine has been explored for various scientific research applications:

Properties

IUPAC Name

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-(2-methylpropanoyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46N8O6S2/c1-19(2)31(43)45-11-9-27(21(5)39(17-41)15-25-13-35-23(7)37-29(25)33)47-48-28(10-12-46-32(44)20(3)4)22(6)40(18-42)16-26-14-36-24(8)38-30(26)34/h13-14,17-20H,9-12,15-16H2,1-8H3,(H2,33,35,37)(H2,34,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHJPWQVLKHBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C(C)C)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46N8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046641
Record name Bisibutiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

702.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3286-46-2
Record name Sulbutiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3286-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisibutiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulbutiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.944
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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